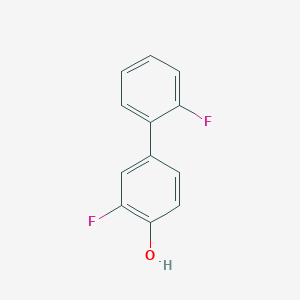

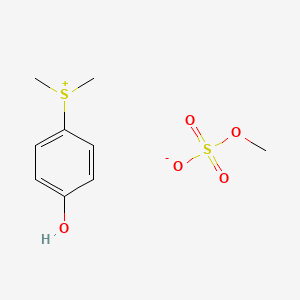

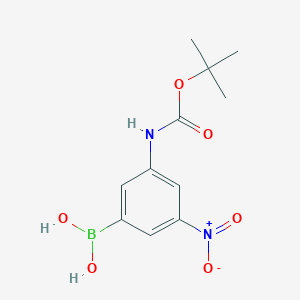

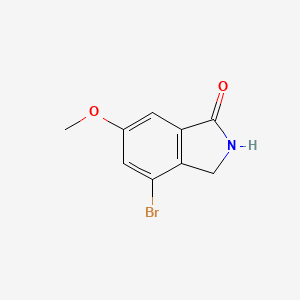

![molecular formula C8H7NO3 B1343162 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one CAS No. 697801-50-6](/img/structure/B1343162.png)

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a compound that falls within the class of 1,2-benzoxazines, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a fused benzene ring system. These compounds have been the subject of research due to their potential pharmacological properties and their use in the synthesis of more complex chemical structures.

Synthesis Analysis

The synthesis of related 1,2-benzoxazine derivatives has been explored in various studies. For instance, the synthesis of 3-hydroxymethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one and its derivatives was achieved by treating 2-hydroxycarboxamides with a formaldehyde/formic acid mixture, which upon thermal decomposition yielded the parent compounds . Another study reported the design and synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists, indicating the versatility of the oxazine ring in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been confirmed using single crystal X-ray diffraction studies. This technique allows for an unambiguous determination of the molecular geometry and conformation . The stereochemistry of these compounds is also of interest, as it can significantly influence their biological activity and chemical reactivity .

Chemical Reactions Analysis

Benzoxazine derivatives undergo various chemical reactions that are essential for their transformation into pharmacologically active agents or for further chemical modifications. The literature describes the dehydration of dihydroxy-oxazines to form 1,2-oxazines and the cyclization of certain precursors to yield oxazines . The reactivity of oxazinium salts as electrophiles has been emphasized, illustrating the diverse chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The lipophilicity of these compounds, for example, is a critical factor in their ability to penetrate the brain, which is particularly relevant for compounds designed as central nervous system-active drugs . The presence of the oxazine ring can also confer unique electronic and steric characteristics that affect the compound's reactivity and interactions with biological targets .

Relevant Case Studies

Several studies have highlighted the potential of benzoxazine derivatives in various applications. The anti-proliferative effects of 2-aryl 5-hydroxy benzo[d]oxazoles on cancer cell lines have been investigated, with some compounds showing promising activity comparable to known anticancer drugs . Additionally, the construction of complex heterocyclic systems like heteropropellanes using benzoxazine derivatives has been explored for the development of novel materials with unique physical properties .

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Research has led to innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, demonstrating the versatility of these compounds in medicinal chemistry and materials science. A study by 詹淑婷 (2012) developed a new synthesis route using 2-aminophenol as a starting material to produce various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, indicating the potential for diverse applications in biology and medication 詹淑婷 (2012).

Antimicrobial Agents

The synthesis and evaluation of benzo[1,3]oxazine derivatives as growth inhibitors of Mycobacterium tuberculosis have shown promising results. Kamble et al. (2014) synthesized dihydro-2H-benzo[1,3]oxazine derivatives that displayed significant activity against M. tuberculosis, highlighting their potential as novel and effective anti-tuberculosis agents Kamble et al. (2014).

Antihypoxic Activity

Research into the antihypoxic properties of 6-aryl-4-hydroxy-5,6-dihydro-4h-1,3-oxAzines has identified connections between the structure of these compounds and their antihypoxic activity, suggesting potential therapeutic applications in conditions associated with hypoxia S. Zykova (2014).

Dual-acting Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists

Ohno et al. (2006) discovered a novel series of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives acting as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor. This indicates their potential for innovative treatments in anti-thrombotic and cardiovascular fields without hypotensive side effects Ohno et al. (2006).

Green Synthesis and In Silico Investigation

A green synthesis approach for dihydro-2H-benzo[1,3]oxazine derivatives has been explored as inhibitors of Mycobacterium tuberculosis, showcasing an environmentally friendly method for developing antimycobacterial agents with promising activity compared to current drugs like Refampicin and Ethambutol Rahul D. Kamble et al. (2014).

Direcciones Futuras

Propiedades

IUPAC Name |

5-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-2-1-3-7-5(6)4-9-8(11)12-7/h1-3,10H,4H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNLWJIQVGZSBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2OC(=O)N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)